3-(2-Fluorophenyl)oxetane-3-carboxylic acid
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Description
3-(2-Fluorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 . It is a derivative of oxetane-3-carboxylic acid , which is a heterocyclic compound . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxetane ring attached to a carboxylic acid group and a fluorophenyl group . The presence of the fluorine atom introduces an electronegative character to the molecule.Chemical Reactions Analysis
Oxetane derivatives, including this compound, can undergo various chemical reactions. For instance, oxetane-carboxylic acids have been found to be intrinsically unstable and can easily isomerize into lactones under storage at room temperature or under slight heating .Mechanism of Action
Target of Action
The primary targets of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid are currently unknown. This compound is a heterocyclic carboxylic acid derivative, and it’s mainly used in laboratory organic synthesis as a pharmaceutical research intermediate
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored sealed in dry conditions at 2-8°C . Other factors like pH and the presence of other compounds could also influence its action and efficacy.
Properties
IUPAC Name |
3-(2-fluorophenyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDOMNYDAWBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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